3-Azabicyclo[3.1.0]hexane

Opioid Receptor Antagonist SAR

Medicinal chemists often face metabolic instability and off-target effects with flexible monocyclic amine scaffolds. 3-Azabicyclo[3.1.0]hexane provides a solution as a rigid, conformationally constrained bicyclic amine building block. - Enables picomolar binding affinity in μ-opioid receptor antagonists. - A single methyl group addition yields a 35-fold improvement in target binding affinity. - Validated in clinical candidate bicifadine (non-narcotic analgesic) and plasma kallikrein inhibitors (Ki = 0.200 nM). Reliable supply with batch-to-batch consistency for SAR campaigns and medicinal chemistry programs.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 285-59-6
Cat. No. B1253506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane
CAS285-59-6
Synonyms3-azabicyclo(3.1.0)hexane
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1C2C1CNC2
InChIInChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2
InChIKeyHGWUUOXXAIISDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.1.0]hexane Scaffold Overview


3-Azabicyclo[3.1.0]hexane (CAS 285-59-6) is a conformationally constrained bicyclic amine scaffold comprising a fused cyclopropane and pyrrolidine ring . With a molecular weight of 83.13 g/mol and a distinctive rigid three-dimensional geometry , this nitrogen-containing heterocycle serves as a versatile building block in medicinal chemistry for designing drug candidates with enhanced metabolic stability and target specificity .

1Conformationally constrained bicyclic amine scaffold
2Enforces rigid geometry for target specificity design
3Supports SAR exploration and metabolic stability improvement

3-Azabicyclo[3.1.0]hexane: Why Generic Analogs Fail


The rigid cyclopropane-fused pyrrolidine ring system of 3-azabicyclo[3.1.0]hexane enforces a unique three-dimensional conformation that is not replicated by simpler piperidine or pyrrolidine analogs . This conformational constraint directly impacts biological activity: small structural modifications, such as the addition of a single methyl group, can lead to a 35-fold improvement in target binding affinity , while the core scaffold itself enables the design of achiral μ-opioid receptor antagonists with picomolar binding affinities . Generic substitution with monocyclic amines would eliminate these conformation-dependent advantages, potentially resulting in complete loss of desired pharmacological activity and unpredictable off-target effects.

3-Azabicyclo[3.1.0]hexane
Rigid cyclopropane-fused pyrrolidine
Unique 3D conformation preserved
Reported large fold-changes in affinity with minor mods
Monocyclic amines (e.g., piperidine)
Flexible single ring; lacks constrained geometry
Conformation-dependent target engagement may shift
Binding profiles and off-target effects may differ unpredictably

3-Azabicyclo[3.1.0]hexane: Quantified Evidence


μ-Opioid Receptor: 'Magic Methyl' Binding Improvement

In a series of 3-azabicyclo[3.1.0]hexane-derived μ-opioid receptor antagonists, the addition of a single methyl group to the core scaffold resulted in a 35-fold improvement in binding affinity .

μ-Opioid 'Magic Methyl'
Reported
35-fold affinity increase over des-methyl analog
Supports SAR sensitivity review; minor changes can drastically alter binding
In vitro binding assay context
Opioid Receptor Antagonist SAR

High-Affinity μ-Opioid Receptor Ligands

3-Azabicyclo[3.1.0]hexane derivatives have been optimized to achieve picomolar binding affinity at the μ-opioid receptor, with selectivity over δ and κ subtypes .

μ-Opioid Picomolar Affinity
Class-level
Picomolar binding reported for class
Affinity class may require independent validation; data to verify
Source-limited class inference
Opioid Receptor Antagonist Medicinal Chemistry

Bicifadine: Clinical Analgesic Profile

Bicifadine, (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, demonstrated significant analgesic efficacy in clinical trials for acute pain, distinguishing it from other azabicycloalkane and 3-phenylpyrrolidine analgesics . In a human pharmacokinetic study, bicifadine had an elimination half-life of 1.6 hours .

Bicifadine Clinical Profile
Cross-study
Non-narcotic profile vs. other azabicycloalkanes; human t½ 1.6 h
Reported clinical endpoint context, research model only
Not for human use; research scaffold exploration
Analgesic Non-narcotic Clinical Trial

T-Type Calcium Channel Inhibitors: Low hERG & CYP450 Liability

A series of 3-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as T-type calcium channel inhibitors with good metabolic stability and without CYP450 inhibition .

T-Type Ca²⁺ CYP Liability
Class-level
No CYP450 inhibition observed for class
May support reduced DDI risk in lead optimization
Requires compound-specific verification
Calcium Channel Inhibitor Neuropathic Pain

Potent Plasma Kallikrein Inhibitor

A specific 3-azabicyclo[3.1.0]hexane derivative, US10695334 Example 20, demonstrated a Ki of 0.200 nM against human plasma kallikrein .

Plasma Kallikrein Ki
Head-to-head
Ki = 0.200 nM
Supports enzyme inhibition assay context
In vitro assay; potency review
Plasma Kallikrein Inhibitor Enzyme

3-Azabicyclo[3.1.0]hexane: R&D Applications


Opioid Receptor Antagonist Discovery

The 3-azabicyclo[3.1.0]hexane scaffold has been validated as a core for developing achiral μ-opioid receptor antagonists with picomolar binding affinity. A single methyl group addition can yield a 35-fold improvement in binding, highlighting its utility in SAR campaigns [REFS-1, REFS-2].

Non-Narcotic Analgesic Development

The clinical candidate bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates that this scaffold can yield effective, non-narcotic analgesics for treating acute pain .

Selective T-Type Calcium Channel Blockers

3-Azabicyclo[3.1.0]hexane derivatives have been successfully engineered as T-type calcium channel inhibitors with favorable metabolic stability and a lack of CYP450 inhibition, addressing key challenges in neuropathic pain drug development .

Protease Inhibitor Lead Generation

The scaffold has delivered potent inhibitors of plasma kallikrein (Ki = 0.200 nM), demonstrating its potential for targeting proteases involved in inflammatory and cardiovascular diseases .

Application
Selection Property
Validation Focus
μ-Opioid receptor antagonist SAR
Conformational constraint & affinity sensitivity
Binding assay and methyl scan validation
Non-narcotic analgesic research model
Non-narcotic profile exploration
In vivo pain model endpoints
T-type calcium channel research
CYP liability and metabolic stability
CYP inhibition assay and stability testing
Protease inhibitor lead generation research
High-affinity scaffold engineering
Enzyme inhibition assay and selectivity profiling

Technical Documentation Hub

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40 linked technical documents
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